rac-Pregabalin N-Acrylamide
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Overview
Description
“rac-Pregabalin N-Acrylamide” is a compound with the molecular formula C11H19NO3 . It is also known as 5-methyl-3-[(prop-2-enoylamino)methyl]hexanoic acid . The compound has a molecular weight of 213.27 g/mol .
Molecular Structure Analysis
The molecular structure of rac-Pregabalin N-Acrylamide includes a prop-2-enoylamino group and a hexanoic acid group . The InChI string representation of the molecule is InChI=1S/C11H19NO3/c1-4-10(13)12-7-9(5-8(2)3)6-11(14)15/h4,8-9H,1,5-7H2,2-3H3,(H,12,13)(H,14,15)
.
Physical And Chemical Properties Analysis
The physical and chemical properties of rac-Pregabalin N-Acrylamide include a molecular weight of 213.27 g/mol, a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 7 . The compound also has a Topological Polar Surface Area of 66.4 Ų .
Scientific Research Applications
- Responsive Microgels : rac-Pregabalin N-Acrylamide can be incorporated into microgels, particularly those based on poly(N-isopropylacrylamide-co-acrylamide) [P(NIPAM-Am)] or P(NIPAM-Am-IM). These microgels exhibit reversible swelling/deswelling behavior in response to environmental changes (e.g., temperature, pH, ionic strength). As a result, they hold potential for controlled drug release in nanotechnology and targeted therapies .
- rac-Pregabalin N-Acrylamide can serve as a chiral intermediate in the synthesis of pregabalin. Enzymatic processes, such as biocatalytic resolution, have been explored for its production. Notably, a high hydrolytic activity and excellent enantioselectivity have been observed in certain esterase-producing strains, making this route competitive and attractive .
- Beyond its well-known role in calcium channel modulation, pregabalin has additional pain-relieving mechanisms. It reduces glutamate release in the spinal dorsal horn and affects brain regions like the insula and amygdala. rac-Pregabalin N-Acrylamide may exhibit similar properties, making it relevant for pain management .
- Incorporating rac-Pregabalin N-Acrylamide into polymer matrices could enhance material properties. Researchers have explored its use in polymer colloid-loaded nanoparticles for environmental applications and catalysis. The compound’s unique structure may contribute to improved performance .
- The responsive behavior of microgels containing rac-Pregabalin N-Acrylamide makes them suitable for sensor development. By designing microgel-based sensors, researchers can detect changes in environmental conditions (e.g., temperature) or specific analytes. These sensors find applications in diagnostics and environmental monitoring .
- rac-Pregabalin N-Acrylamide could serve as a ligand or catalyst in various reactions. Its acrylamide moiety may participate in coordination chemistry or facilitate specific transformations. Exploring its catalytic properties could yield novel applications .
Drug Delivery Systems
Biocatalysis
Pain Therapeutics
Polymer Nanocomposites
Sensing Platforms
Catalysis
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of rac-Pregabalin N-Acrylamide is the α2δ subunit of voltage-dependent calcium channels (CaV) . This subunit is a highly selective, high-affinity ligand . The binding of rac-Pregabalin N-Acrylamide to this subunit plays a crucial role in its mechanism of action .
Mode of Action
rac-Pregabalin N-Acrylamide interacts with its target by binding to the α2δ subunit of the CaV . This binding reduces the availability of Ca2+ required for membrane fusion and exocytosis of neurotransmitters . This interaction results in a significant inhibition of the release of neurotransmitters .
Biochemical Pathways
The binding of rac-Pregabalin N-Acrylamide to the α2δ subunit of the CaV affects several biochemical pathways. It reduces synaptic release of neurotransmitters in selected CNS regions including the cortex, olfactory bulb, hypothalamus, amygdala, hippocampus, cerebellum, and dorsal horn of the spinal cord . This results in downstream effects such as the reduction of neuronal hyperexcitability .
Pharmacokinetics
Pregabalin, a structurally similar compound, is known to be rapidly absorbed with a bioavailability of ≥90% .
Result of Action
The binding of rac-Pregabalin N-Acrylamide to the α2δ subunit of the CaV and the subsequent reduction in neurotransmitter release result in antinociceptive and anticonvulsant activity . This can lead to the management of conditions such as neuropathic pain and seizures .
properties
IUPAC Name |
5-methyl-3-[(prop-2-enoylamino)methyl]hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-4-10(13)12-7-9(5-8(2)3)6-11(14)15/h4,8-9H,1,5-7H2,2-3H3,(H,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYUSVYQVDZQON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)O)CNC(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
rac-Pregabalin N-Acrylamide |
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